Cas no 102433-40-9 (Urea,N-(2-chloroethyl)-N'-[4-(dimethylamino)phenyl]-)
102433-40-9 structure
Product Name:Urea,N-(2-chloroethyl)-N'-[4-(dimethylamino)phenyl]-
CAS No:102433-40-9
MF:C11H16ClN3O
MW:241.717241287231
CID:151754
PubChem ID:293488
Update Time:2025-04-19
Urea,N-(2-chloroethyl)-N'-[4-(dimethylamino)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Urea,N-(2-chloroethyl)-N'-[4-(dimethylamino)phenyl]-
- 1-(2-chloroethyl)-3-[4-(dimethylamino)phenyl]urea
- 1-(2-chloroethyl)-3-(4-dimethylaminophenyl)urea
- 3-(2-Chloroethyl)-1-(p-dimethylaminophenyl)urea
- AC1L6KA6
- AG-J-17884
- CTK6H8450
- LS-159362
- NSC160107
- NSC-160107
- Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)-
- 102433-40-9
- DTXSID40145106
-
- Inchi: 1S/C11H16ClN3O/c1-15(2)10-5-3-9(4-6-10)14-11(16)13-8-7-12/h3-6H,7-8H2,1-2H3,(H2,13,14,16)
- InChI Key: IXVYGUGUBGAJLW-UHFFFAOYSA-N
- SMILES: ClCCNC(NC1C=CC(=CC=1)N(C)C)=O
Computed Properties
- Exact Mass: 241.09838
- Monoisotopic Mass: 241.0981898g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 44.4Ų
Experimental Properties
- PSA: 44.37
Urea,N-(2-chloroethyl)-N'-[4-(dimethylamino)phenyl]- Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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